The compound identified as EC 1.14.13.39 refers to nitric oxide synthase, an enzyme crucial for the biosynthesis of nitric oxide from L-arginine. Nitric oxide plays a vital role as a signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response. The enzyme operates through a complex mechanism involving several cofactors and is classified into three main isoforms: neuronal nitric oxide synthase, inducible nitric oxide synthase, and endothelial nitric oxide synthase.
Nitric oxide synthase is predominantly found in mammalian tissues, where it is expressed in various cell types, including neurons, endothelial cells, and immune cells. Each isoform has distinct regulatory mechanisms and physiological roles. For instance, endothelial nitric oxide synthase is primarily involved in vascular function, while inducible nitric oxide synthase is expressed during inflammatory responses.
Nitric oxide synthase is classified under the enzyme commission number EC 1.14.13.39, which denotes its function as an oxidoreductase that catalyzes the conversion of L-arginine to nitric oxide and L-citrulline using molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate as cofactors.
The synthesis of nitric oxide by nitric oxide synthase involves a two-step enzymatic reaction:
The enzyme comprises two main domains: an oxygenase domain responsible for binding L-arginine and molecular oxygen, and a reductase domain that facilitates electron transfer from NADPH through flavin adenine dinucleotide and flavin mononucleotide to the active site where the reaction occurs. This electron transfer is crucial for the activation of molecular oxygen necessary for the formation of nitric oxide .
Nitric oxide synthase exists as a homodimeric protein with each monomer containing both oxygenase and reductase domains linked by a calmodulin-binding domain. The oxygenase domain contains a heme group that plays a critical role in catalyzing the reaction .
Key structural components include:
The primary reaction catalyzed by nitric oxide synthase can be summarized as follows:
The reaction involves complex interactions between substrates and cofactors, with calcium ions playing a regulatory role by promoting calmodulin binding to the enzyme . The presence of tetrahydrobiopterin is also essential for optimal activity.
The mechanism of action for nitric oxide synthase involves several steps:
Studies indicate that phosphorylation of specific serine residues can enhance enzyme activity by increasing calcium sensitivity and promoting dimerization .
Nitric oxide is a colorless gas at room temperature with a boiling point of -151.2 °C. It has a molecular weight of 30.01 g/mol.
Nitric oxide is highly reactive and can participate in various chemical reactions:
Relevant data include its role as a signaling molecule in vascular biology and its implications in pathophysiological conditions such as hypertension and neurodegenerative diseases .
Nitric oxide synthase has significant implications in various fields:
Nitric oxide synthase (NOS, EC 1.14.13.39) is formally classified within the enzyme commission (EC) system as an oxidoreductase acting on paired donors. According to the International Union of Biochemistry and Molecular Biology, its systematic name is L-arginine,NADPH:oxygen oxidoreductase (nitric-oxide-forming). This classification places it among enzymes that incorporate molecular oxygen into substrates while utilizing NADH or NADPH as electron donors [1] [6]. EC 1.14.13.39 specifically denotes enzymes with linked oxygenase and reductase domains that function as catalytically self-sufficient units—a characteristic feature distinguishing eukaryotic NOS enzymes and the bacterium Sorangium cellulosum from bacterial nitric oxide synthases (EC 1.14.14.47) that rely on separate flavodoxin redox partners [4] [6]. The enzyme's historical nomenclature reflects its diverse physiological roles, with synonyms including "endothelium-derived relaxing factor synthase," "nitric oxide synthetase," and "NADPH-diaphorase," though the latter term also describes unrelated enzymatic activities [1] [8].
Table 1: Enzymological Classification of EC 1.14.13.39
Classification Level | Designation | Functional Significance |
---|---|---|
EC Class | Oxidoreductases | Catalyzes redox reactions |
Subclass | Acting on paired donors, with incorporation of oxygen | Requires molecular oxygen and organic donors |
Sub-Subclass | With NADH or NADPH as one donor | NADPH serves as primary electron donor |
Systematic Name | L-arginine,NADPH:oxygen oxidoreductase (nitric-oxide-forming) | Precisely describes substrates and products |
Common Names | Nitric oxide synthase (NOS), Endothelium-derived relaxing factor synthase | Reflects physiological roles |
The canonical reaction catalyzed by EC 1.14.13.39 involves the stoichiometric conversion:2 L-arginine + 3 NADPH + 4 O₂ + 3 H⁺ → 2 L-citrulline + 2 nitric oxide + 3 NADP⁺ + 4 H₂O [1] [6]
This overall process occurs via two tightly coupled monooxygenation steps with distinct intermediates:
The reaction mechanism demands precise coordination of multiple cofactors:
Table 2: Cofactor Roles in NOS Catalysis
Cofactor | Binding Domain | Function | Consequence of Deficiency |
---|---|---|---|
NADPH | Reductase | Primary electron donor | Complete loss of activity |
FAD/FMN | Reductase | Electron shuttling | Disrupted electron transfer |
Heme (Fe-protoporphyrin IX) | Oxygenase | Oxygen binding/activation | Loss of substrate oxidation |
Tetrahydrobiopterin (BH₄) | Oxygenase | Electron donation, dimer stabilization | Enzyme uncoupling → superoxide production |
Calmodulin | Inter-domain linker | Calcium-dependent domain coupling | Impaired electron flux (eNOS/nNOS) |
Mammals express three distinct NOS isoforms encoded by separate genes, each with specialized functions and regulatory mechanisms:
All isoforms function as homodimers with conserved domain architecture: an N-terminal oxygenase domain (heme and BH₄ binding), a central calmodulin-binding region, and a C-terminal reductase domain (FAD, FMN, NADPH binding). Despite ≈50-60% amino acid identity, their distinct N-terminal sequences dictate subcellular localization and protein-protein interactions [4] [9].
Table 3: Comparative Biology of Mammalian NOS Isoforms
Isoform | Gene Symbol | Calcium Dependence | Expression Pattern | Primary Physiological Roles | Characteristic Inhibitors |
---|---|---|---|---|---|
nNOS (NOS1) | NOS1 | Dependent | Constitutive (neuronal, skeletal muscle) | Neurotransmission, synaptic plasticity, smooth muscle relaxation | 7-Nitroindazole, 3-Bromo-7-nitroindazole |
iNOS (NOS2) | NOS2 | Independent | Inducible (immune cells) | Host defense, antimicrobial/antitumor activity, inflammation | 1400W, Aminoguanidine, L-NIL |
eNOS (NOS3) | NOS3 | Dependent | Constitutive (endothelium, heart) | Vasodilation, angiogenesis, inhibition of platelet aggregation | L-NIO, Caveolin-1 scaffolding domain peptide |
The evolutionary trajectory of NOS reveals deep conservation across biological kingdoms, with functional homologs identified in bacteria, invertebrates, and vertebrates:
Bacterial Origins: Bacterial NOS-like proteins (e.g., in Bacillus subtilis) contain oxygenase domains homologous to eukaryotes but lack integrated reductase domains. These monomeric enzymes generate NO using external redox partners and participate in nitrosative stress protection and antibiotic biosynthesis. Biochemical characterization confirms their capacity for NO synthesis from L-arginine despite structural simplification [5] [6].
Early Eukaryotes: The slime mold Physarum polycephalum expresses two calcium-independent NOS isoforms (82% amino acid identity) induced during starvation, regulating sporulation via NO/cGMP signaling. These enzymes conserve FMN, FAD, NADPH, and tetrahydrobiopterin binding motifs but exhibit divergent affinities for L-arginine and FMN compared to mammalian isoforms [7].
Invertebrate Conservation: Drosophila melanogaster possesses a single NOS gene with ≈39% identity to mammalian enzymes, essential for development and neurotransmission. Insects like Rhodnius prolixus utilize NO in immunity and salivary function, while mollusks employ macrophage-like hemocytes for NO-mediated pathogen killing, indicating the early emergence of NO's cytotoxic role [3] [4].
Vertebrate Divergence: Gene duplication events gave rise to three distinct isoforms in vertebrates. The calcium-independent iNOS (NOS2) likely represents the ancestral form, with eNOS (NOS3) and nNOS (NOS1) evolving later through gene duplication and acquisition of calcium sensitivity and specialized localization signals [3] [7].
Cnidarian Adaptation: Corals (e.g., Acropora digitifera) possess NOS genes acquired partly through horizontal gene transfer (HGT), comprising ≈0.2% of their gene inventory. These enzymes function in stress response pathways, detoxifying reactive oxygen and nitrogen species generated by photosynthetic symbionts—an evolutionary adaptation crucial for maintaining symbiotic relationships under environmental stress [10]. The conservation of NOS in reef-forming corals underscores its role in environmental sensing and stress response networks coordinating responses to temperature, light, and pH fluctuations [10].
The persistence of NOS across >1 billion years of evolution highlights nitric oxide's fundamental role as a signaling molecule in cellular communication, stress adaptation, and host defense—functions that emerged sequentially from primordial detoxification systems to sophisticated signaling pathways in complex metazoans.
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